molecular formula C21H19BrN2O4S B5718961 N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Numéro de catalogue B5718961
Poids moléculaire: 475.4 g/mol
Clé InChI: YROXADWPDFIMIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BMS-986205, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986205 is a selective antagonist of the LPA~1~ receptor, which is involved in various physiological and pathological processes, including fibrosis, inflammation, and cancer.

Mécanisme D'action

BMS-986205 is a selective antagonist of the LPA~1~ receptor, which is a G protein-coupled receptor that binds to lysophosphatidic acid (LPA). LPA~1~ receptor signaling has been shown to activate various intracellular signaling pathways, including the Rho/Rho kinase pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various physiological and pathological processes, including fibrosis, inflammation, and cancer.
Biochemical and Physiological Effects:
BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and attenuate various pathological processes, including fibrosis, inflammation, and cancer. In preclinical models of liver and lung fibrosis, BMS-986205 has been shown to reduce collagen deposition and improve liver and lung function. In preclinical models of skin and lung inflammation, BMS-986205 has been shown to reduce inflammation and improve tissue damage. In preclinical models of breast and ovarian cancer, BMS-986205 has been shown to reduce tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

BMS-986205 has several advantages as a research tool, including its high selectivity for the LPA~1~ receptor, its potent inhibitory activity, and its ability to attenuate various pathological processes. However, there are also some limitations to using BMS-986205 in lab experiments, including its potential off-target effects, its limited solubility, and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for research on BMS-986205, including its potential therapeutic applications in various diseases, its mechanism of action, and its safety and toxicity profile. In addition, there is a need for further studies to optimize the pharmacological properties of BMS-986205, including its solubility, stability, and bioavailability. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BMS-986205 in humans.

Méthodes De Synthèse

The synthesis of BMS-986205 involves a multi-step process that includes the reaction of 4-bromoaniline with 3-methoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with phenylsulfonyl chloride and glycine to form the final product, BMS-986205. The synthesis of BMS-986205 has been described in detail in a patent application by Bristol-Myers Squibb.

Applications De Recherche Scientifique

BMS-986205 has been extensively studied for its potential therapeutic applications in various diseases, including fibrosis, inflammation, and cancer. Fibrosis is a pathological process characterized by excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. LPA~1~ receptor signaling has been implicated in the development of fibrosis in various organs, including the liver, lung, and kidney. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and attenuate fibrosis in preclinical models of liver and lung fibrosis.
Inflammation is a complex biological response to harmful stimuli, including pathogens, damaged cells, and irritants. LPA~1~ receptor signaling has been shown to contribute to the development of inflammation in various tissues, including the skin, lung, and brain. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and reduce inflammation in preclinical models of skin and lung inflammation.
Cancer is a heterogeneous group of diseases characterized by uncontrolled cell growth and proliferation. LPA~1~ receptor signaling has been implicated in the development and progression of various types of cancer, including breast, ovarian, and pancreatic cancer. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and reduce tumor growth in preclinical models of breast and ovarian cancer.

Propriétés

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-28-19-7-5-6-18(14-19)24(29(26,27)20-8-3-2-4-9-20)15-21(25)23-17-12-10-16(22)11-13-17/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROXADWPDFIMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.